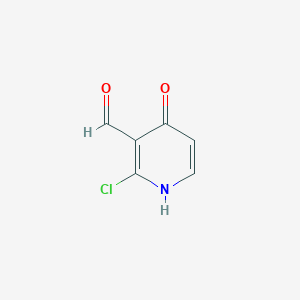

2-Chloro-4-hydroxynicotinaldehyde

説明

Contextual Significance of Nicotinaldehyde Derivatives in Chemical Synthesis and Catalysis

Nicotinaldehyde derivatives, the parent class of compounds, are of fundamental importance in synthetic organic chemistry. The aldehyde group serves as a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, including Wittig reactions, aldol (B89426) condensations, Knoevenagel condensations, and reductive aminations. These transformations enable the elaboration of the pyridine (B92270) core with a vast array of substituents, leading to the construction of diverse molecular libraries.

Furthermore, nicotinaldehyde derivatives and their corresponding Schiff bases are crucial ligands in coordination chemistry and catalysis. The pyridine nitrogen atom readily coordinates to a variety of metal centers, and the electronic properties of the ring can be fine-tuned by the substituents. This allows for the development of metal complexes with specific catalytic activities for a broad spectrum of organic reactions, including oxidations, reductions, and cross-coupling reactions.

Overview of 2-Chloro-4-hydroxynicotinaldehyde within the Class of Functionalized Pyridine Aldehydes

2-Chloro-4-hydroxynicotinaldehyde is a distinct member of the functionalized pyridine aldehyde family. sigmaaldrich.com Its structure, featuring a chlorine atom at the 2-position, a hydroxyl group at the 4-position, and an aldehyde at the 3-position, presents a unique set of reactive sites. The chlorine atom, being a good leaving group in nucleophilic aromatic substitution reactions, and the hydroxyl group, which can be alkylated or acylated, offer avenues for further functionalization. The aldehyde group provides a site for chain extension and the introduction of various pharmacophores.

Table 1: Physicochemical Properties of 2-Chloro-4-hydroxynicotinaldehyde

| Property | Value | Source |

| Molecular Formula | C₆H₄ClNO₂ | sigmaaldrich.com |

| Molecular Weight | 157.55 g/mol | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| InChI Key | MWYNHWODAXORNR-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

3D Structure

特性

分子式 |

C6H4ClNO2 |

|---|---|

分子量 |

157.55 g/mol |

IUPAC名 |

2-chloro-4-oxo-1H-pyridine-3-carbaldehyde |

InChI |

InChI=1S/C6H4ClNO2/c7-6-4(3-9)5(10)1-2-8-6/h1-3H,(H,8,10) |

InChIキー |

MWYNHWODAXORNR-UHFFFAOYSA-N |

正規SMILES |

C1=CNC(=C(C1=O)C=O)Cl |

製品の起源 |

United States |

Synthetic Methodologies for 2 Chloro 4 Hydroxynicotinaldehyde

Retrosynthetic Analysis and Strategic Disconnections for the 2-Chloro-4-hydroxynicotinaldehyde Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For 2-Chloro-4-hydroxynicotinaldehyde, a primary disconnection strategy involves breaking the carbon-carbon bond of the aldehyde group and the carbon-chlorine bond, as well as the carbon-hydroxyl bond on the pyridine (B92270) ring. This approach simplifies the target molecule into more readily available or synthetically accessible precursors.

A logical retrosynthetic pathway would involve the disconnection of the formyl group (CHO), suggesting a formylation reaction as a key final step. This leads back to a 2-chloro-4-hydroxypyridine (B96057) intermediate. Further disconnection of the chloro and hydroxyl groups from the pyridine ring would then point towards a functionalization strategy of a simpler pyridine derivative. This systematic deconstruction allows for the identification of key synthetic challenges, such as regioselectivity during the introduction of multiple substituents onto the pyridine core.

Synthesis of Key Pyridine Precursors for 2-Chloro-4-hydroxynicotinaldehyde

The synthesis of appropriately substituted pyridine precursors is fundamental to the successful construction of 2-Chloro-4-hydroxynicotinaldehyde. A variety of methods exist for the synthesis of substituted pyridines. organic-chemistry.org One common approach involves the modification of commercially available pyridine derivatives. For instance, 2-aminopyridine (B139424) can serve as a starting material, which can then undergo a series of reactions to introduce the required chloro, hydroxyl, and ultimately, the aldehyde functionalities. researchgate.net

Another strategy is the de novo synthesis of the pyridine ring itself, such as the Hantzsch pyridine synthesis or the Bohlmann-Rahtz pyridine synthesis, which allows for the incorporation of desired substituents from the outset. organic-chemistry.org The choice of precursor is often dictated by the desired regiochemistry of the final product and the compatibility of the functional groups with subsequent reaction conditions.

| Precursor | Synthetic Utility |

| 2-Aminopyridine | A versatile starting material for introducing various functional groups. researchgate.net |

| Pyridine N-oxides | Can be used for the regioselective introduction of substituents at the 2-position. organic-chemistry.org |

| Substituted Pyridones | Serve as precursors for the introduction of hydroxyl groups. |

Regioselective Functionalization Strategies: Chlorination, Hydroxylation, and Formylation for the Nicotinaldehyde Scaffold

Achieving the correct arrangement of the chloro, hydroxyl, and formyl groups on the nicotinaldehyde scaffold requires precise control over regioselectivity. The inherent reactivity of the pyridine ring, an electron-deficient heterocycle, often directs electrophilic substitution to the 3- and 5-positions, while nucleophilic substitution is favored at the 2-, 4-, and 6-positions.

Chlorination: The introduction of a chlorine atom at the 2-position can be accomplished through various methods. One common approach is the treatment of a corresponding hydroxypyridine (pyridone) with a chlorinating agent like phosphorus oxychloride (POCl₃). nih.gov

Hydroxylation: The hydroxyl group at the 4-position can be introduced via several routes. One method involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen, at the 4-position with a hydroxide (B78521) source. Alternatively, the Sandmeyer reaction on a 4-aminopyridine (B3432731) precursor can be employed.

Formylation: The formyl group can be introduced onto the pyridine ring through methods like the Vilsmeier-Haack reaction, which utilizes a mixture of phosphorus oxychloride and dimethylformamide (DMF) to formylate electron-rich aromatic rings. nih.gov Another approach is the oxidation of a methyl group at the 3-position.

A systematic investigation has shown that the regioselectivity of radical functionalization on π-deficient heteroarenes like pyridine can be influenced by substituents and reaction conditions such as solvent and pH, sometimes allowing for tunable regiochemistry. nih.gov

Chemoenzymatic and Bio-Inspired Synthetic Approaches to 2-Chloro-4-hydroxynicotinaldehyde Analogues

The quest for more efficient and selective synthetic methods has led to the exploration of chemoenzymatic and bio-inspired strategies. Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions. For instance, enzymes can be used for the stereoselective hydrolysis of ester precursors to afford chiral building blocks. nih.gov

While specific chemoenzymatic routes to 2-Chloro-4-hydroxynicotinaldehyde are not extensively documented, the principles can be applied to the synthesis of its analogues. For example, a hydrolase could be used for the enantioselective acylation or deacylation of a racemic hydroxypyridine precursor, leading to optically active intermediates. Bio-inspired approaches might mimic biosynthetic pathways, utilizing mild reaction conditions and environmentally benign reagents.

Green Chemistry Principles and Sustainable Synthetic Routes for 2-Chloro-4-hydroxynicotinaldehyde

The principles of green chemistry aim to reduce the environmental impact of chemical processes. nih.govwisdomlib.org In the context of 2-Chloro-4-hydroxynicotinaldehyde synthesis, this involves several considerations:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For example, using water as a solvent or employing less toxic catalysts. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. nih.gov Microwave-assisted synthesis is one technique that can lead to faster reactions and reduced energy use. nih.gov

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. nih.gov

An example of applying green chemistry principles could involve a one-pot synthesis where multiple reaction steps are carried out in a single reaction vessel, reducing the need for intermediate purification and minimizing solvent waste. nih.gov The development of solid-supported catalysts that can be easily recovered and reused also aligns with these principles. nih.gov

Role of 2 Chloro 4 Hydroxynicotinaldehyde in Advanced Catalytic Transformations

2-Chloro-4-hydroxynicotinaldehyde as a Transient Directing Group in C-H Functionalization Reactions

The utility of aldehydes as substrates in transiently directed C-H functionalization is well-documented, with the aldehyde's carbonyl group providing a handle for the reversible attachment of a directing moiety. rsc.org In this scheme, an amino acid, used in catalytic amounts, condenses with the aldehyde to form an imine. The resulting structure, featuring both the imine nitrogen and the carboxylate group of the amino acid, acts as a powerful bidentate L,X-type ligand that can form a stable five- or six-membered ring with a palladium center (a palladacycle), directing the activation of a specific C-H bond. nih.govnih.gov

While literature specifically detailing 2-Chloro-4-hydroxynicotinaldehyde in this role is nascent, its structural features—an aldehyde on a pyridine (B92270) ring—are emblematic of substrates used in these advanced catalytic systems. A recent review highlighted a crucial mechanistic insight where a related compound, 2-hydroxynicotinaldehyde, was proposed to act as both a directing group and a carboxylate surrogate to promote C-H activation, underscoring the relevance of this scaffold. rsc.org The principles are broadly applied to benzaldehydes and aliphatic aldehydes, which serve as effective analogues. rsc.orgacs.org

A significant breakthrough in the field has been the palladium-catalyzed functionalization of unactivated C(sp³)–H bonds—those not adjacent to an activating group—in aliphatic aldehydes. researchgate.net This challenging transformation is enabled by a dual-catalytic system comprising a palladium salt, an amino acid as the TDG, and, crucially, an external ligand such as a 2-pyridone derivative. nih.govresearchgate.net The 2-pyridone ligand is believed to stabilize the palladium catalyst and facilitate the C-H activation step. researchgate.net

This methodology allows for the direct arylation of β-C(sp³)–H and γ-C(sp³)–H bonds in a wide range of primary, secondary, and tertiary aldehydes. nih.govresearchgate.net The reaction typically involves a palladium(II) catalyst, such as Pd(OAc)₂, the amino acid TDG, a 2-pyridone ligand, and an aryl halide as the coupling partner. nih.govresearchgate.net

| Substrate (Aldehyde) | Transient Directing Group (TDG) | External Ligand | Product | Yield (%) | Reference |

| 3-Phenylpropanal | 3-Amino-3-methylbutyric acid (TDG1) | 3,5-Dichloropyridone | β-Arylated Aldehyde | 83 | nih.gov |

| 2,2-Dimethyl-4-phenylbutanal | tert-Leucine (TDG2) | 3,5-Dichloropyridone | γ-Arylated Aldehyde | 75 | nih.gov |

| Cyclohexanecarboxaldehyde | L-Valine | 3-Picolinic acid | β-Arylated Aldehyde | 88 | researchgate.net |

| Pivaldehyde | L-Valine | 2-Pyridone | β-Arylated Aldehyde | 72 | researchgate.net |

This table presents selected examples of Pd-catalyzed C(sp³)–H arylation of aliphatic aldehydes (analogues) using various transient directing groups and external ligands.

The concept of using transient directing groups has evolved significantly since its early demonstrations. Initial examples of transiently directed C-H activation often focused on rhodium catalysts for the functionalization of aldehydic C(sp²)-H bonds. nih.gov A major advancement was the application of this strategy to palladium catalysis for the much more challenging activation of C(sp³)–H bonds in aldehydes and ketones, first reported by Yu and coworkers in 2016. rsc.org

The development of these systems has been a process of rational design and optimization. Key innovations include:

The introduction of amino acids as TDGs: This provided a readily available, cheap, and effective class of catalytic directing groups that form stable bidentate chelates with palladium. snnu.edu.cnnih.gov

The discovery of external ligands: The identification of 2-pyridone and its derivatives as essential co-ligands was critical for achieving high reactivity, particularly for challenging primary aldehyde substrates. nih.govresearchgate.net

Controlling Site-Selectivity: Researchers have demonstrated that the specific C-H bond that is functionalized can be precisely controlled by changing the structure of the amino acid TDG, allowing for regiodivergent synthesis. nih.govrsc.org

These developments have transformed the functionalization of aldehydes from a process requiring stoichiometric, covalently bound directing groups to a more efficient, catalytic, and single-step operation. rsc.org

Success in transiently directed C-H functionalization hinges on the interplay between the substrate, the transient directing group, the metal catalyst, and an external ligand. acs.orgnih.gov The design and optimization of ligands are therefore paramount. In the context of aldehyde functionalization, this involves a sophisticated dual-ligand system.

The Transient Directing Group (TDG): This is typically an amino acid that reversibly binds to the aldehyde substrate. Its structure is critical for both reactivity and selectivity. For instance, the steric bulk and bite angle of the amino acid determine the size and stability of the palladacycle intermediate, which in turn dictates which C-H bond is activated. nih.gov Chiral amino acids can be used to induce enantioselectivity. acs.org

The External Ligand: This ligand, often a mono-N-protected amino acid or a 2-pyridone derivative, coordinates directly to the palladium center. acs.orgnih.gov Its role is multifaceted: it can enhance the solubility and stability of the catalyst, prevent catalyst degradation, and, most importantly, lower the energy barrier for the C-H cleavage step, which is often rate-limiting. researchgate.netnih.gov The combination of a TDG and a suitable external ligand is often necessary to achieve high yields and selectivities. nih.gov

Regioselectivity and Stereoselectivity Control in Reactions Involving 2-Chloro-4-hydroxynicotinaldehyde

A major advantage of the transient directing group strategy is the ability to exert precise control over both the position (regioselectivity) and three-dimensional arrangement (stereoselectivity) of the reaction. nih.govacs.org

Regioselectivity: The choice of which C-H bond is functionalized (e.g., the β-methylene vs. the γ-methyl group) can be switched by simply changing the amino acid used as the TDG. This control is rationalized by the size of the palladacycle intermediate formed during the catalytic cycle. A TDG that favors the formation of a six-membered palladacycle will direct functionalization to the β-position, while a different TDG that promotes a more stable seven-membered palladacycle can switch the selectivity to the γ-position. nih.gov For example, in the arylation of primary aldehydes, 3-amino-3-methylbutyric acid (TDG1) selectively delivers the aryl group to the β-position, whereas using tert-Leucine (TDG2) redirects the functionalization to the γ-position. nih.gov

| Substrate | Transient Directing Group | Predominant Product | Selectivity (γ:β) | Reference |

| 4-Phenylpentanal | TDG1 (3-Amino-3-methylbutyric acid) | β-Arylation | 1:19 | nih.gov |

| 4-Phenylpentanal | TDG2 (tert-Leucine) | γ-Arylation | >20:1 | nih.gov |

This table illustrates regiodivergent control in the C(sp³)–H arylation of an aldehyde by switching the transient directing group.

Stereoselectivity: When the C-H functionalization creates a new chiral center, the reaction's stereoselectivity can be controlled by using a chiral transient directing group. acs.org Natural and unnatural amino acids are ideal for this purpose. The chirality of the amino acid is transferred to the product during the C-H activation step, often with high levels of enantiomeric excess (ee). rsc.orgchemrxiv.org For example, using L-Valine as the TDG can lead to the formation of one enantiomer of the product in preference to the other. rsc.org

2-Chloro-4-hydroxynicotinaldehyde as a Ligand in Transition Metal Complexes for Catalysis

Beyond its potential role in transiently directed reactions, 2-Chloro-4-hydroxynicotinaldehyde and its derivatives can also serve as formal ligands that form stable coordination complexes with transition metals. The field of coordination chemistry has extensively studied how molecules with similar functionalities, such as Schiff bases (formed from aldehydes and amines) and other pyridine derivatives, bind to metal ions. mdpi.comkoreascience.krnih.gov

A molecule like 2-Chloro-4-hydroxynicotinaldehyde possesses multiple potential donor atoms: the pyridine nitrogen, the hydroxyl oxygen, and the aldehyde oxygen. It can act as a bidentate ligand, coordinating to a metal center through two of these sites, most commonly the pyridine nitrogen and the deprotonated hydroxyl oxygen, to form a stable chelate ring. nih.gov

If reacted with an amine to form a Schiff base derivative, the resulting imine nitrogen provides an additional, strong coordination site. Such Schiff base ligands are well-known for forming stable and often colorful complexes with a variety of transition metals, including copper(II), nickel(II), cobalt(II), and zinc(II). mdpi.comkoreascience.kr The coordination geometry of these complexes (e.g., tetrahedral, square planar, or octahedral) depends on the metal ion and the stoichiometry of the reaction. nih.gov

These metal complexes themselves can be catalytically active. For instance, Schiff base complexes have been investigated as catalysts for oxidation reactions, such as the oxidation of aniline (B41778) to azobenzene. mdpi.com The catalytic activity often depends on the specific metal center and the coordination environment provided by the ligand. mdpi.com Therefore, transition metal complexes of 2-Chloro-4-hydroxynicotinaldehyde or its Schiff base derivatives represent a promising area for the development of new catalysts for various organic transformations.

Mechanistic Elucidation of Reactions Involving 2 Chloro 4 Hydroxynicotinaldehyde

Proposed Catalytic Cycles for 2-Chloro-4-hydroxynicotinaldehyde-Mediated Transformations

There is currently no specific information available in the scientific literature detailing proposed or established catalytic cycles for reactions mediated by 2-Chloro-4-hydroxynicotinaldehyde. General principles of catalysis involving similar substituted pyridine (B92270) aldehydes might suggest potential cycles, but these would be purely hypothetical without experimental evidence.

Identification and Characterization of Reaction Intermediates

The identification and characterization of reaction intermediates are crucial for understanding reaction mechanisms. Techniques such as spectroscopy and trapping experiments are often employed for this purpose. However, no studies have been published that specifically identify or characterize reaction intermediates in transformations involving 2-Chloro-4-hydroxynicotinaldehyde.

Isotopic Labeling Experiments (e.g., Deuterium Labeling) for Mechanistic Insights

Isotopic labeling is a powerful technique used to trace the path of atoms throughout a chemical reaction, providing deep insights into the reaction mechanism. numberanalytics.comnih.gov For instance, substituting hydrogen with its heavier isotope, deuterium, can reveal whether a carbon-hydrogen bond is broken in the rate-determining step through the kinetic isotope effect. epfl.ch There are no documented isotopic labeling experiments that have been conducted to elucidate the mechanism of reactions involving 2-Chloro-4-hydroxynicotinaldehyde.

Solvent Effects on Reactivity and Selectivity in 2-Chloro-4-hydroxynicotinaldehyde Systems

The choice of solvent can significantly influence the rate, and in some cases the outcome (selectivity), of a chemical reaction. Factors such as solvent polarity, proticity, and coordinating ability can stabilize or destabilize reactants, transition states, and intermediates, thereby altering the reaction pathway. However, no studies have been found that specifically investigate the effect of different solvents on the reactivity and selectivity of 2-Chloro-4-hydroxynicotinaldehyde in chemical transformations.

Computational Chemistry and Theoretical Studies of 2 Chloro 4 Hydroxynicotinaldehyde

Conformational Analysis and Rotational Barriers in 2-Chloro-4-hydroxynicotinaldehyde Systems

There are no published studies on the conformational analysis of 2-Chloro-4-hydroxynicotinaldehyde. This would involve calculating the potential energy surface related to the rotation of the aldehyde (-CHO) and hydroxyl (-OH) groups to identify the most stable conformers and the energy barriers between them.

Quantum Chemical Calculations of Energetics and Transition States in 2-Chloro-4-hydroxynicotinaldehyde-Involved Reactions

Specific quantum chemical calculations determining the energetics (reaction energies, activation energies) and transition state geometries for reactions involving 2-Chloro-4-hydroxynicotinaldehyde are not documented in the available literature.

Analysis of Intramolecular and Intermolecular Non-Covalent Interactions, Including Hydrogen Bonding and Halogen Bonding, in 2-Chloro-4-hydroxynicotinaldehyde

While the structure suggests the possibility of intramolecular hydrogen bonding between the 4-hydroxy group and the 3-aldehyde group, and potential intermolecular hydrogen or halogen bonding, a detailed computational analysis quantifying the strength and nature of these specific non-covalent interactions is not available.

Tautomerism and its Energetic Landscape in 2-Chloro-4-hydroxynicotinaldehyde

The 4-hydroxypyridine (B47283) moiety can theoretically exist in equilibrium with its 1H-pyridone tautomer. However, computational studies that calculate the relative energies of these tautomeric forms for 2-Chloro-4-hydroxynicotinaldehyde to determine the predominant species in different environments (gas phase, solution) have not been found.

Due to the absence of this specific data, it is not possible to construct the detailed, scientifically accurate article as requested.

Derivatization and Advanced Synthetic Transformations of 2 Chloro 4 Hydroxynicotinaldehyde

Functionalization of the Aldehyde Moiety in 2-Chloro-4-hydroxynicotinaldehyde

The aldehyde group is a primary site for synthetic modification, participating in a range of classical and modern organic reactions.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with active methylene (B1212753) compounds. wikipedia.orgorganic-chemistry.org For instance, reacting 2-Chloro-4-hydroxynicotinaldehyde with compounds like malononitrile (B47326) or ethyl cyanoacetate, typically in the presence of a weak base like piperidine (B6355638) or pyridine (B92270), leads to the formation of α,β-unsaturated products. wikipedia.orgresearchgate.netnih.gov The Doebner modification of the Knoevenagel condensation can be employed when one of the activating groups on the nucleophile is a carboxylic acid, often using pyridine as the solvent. wikipedia.orgorganic-chemistry.org

Wittig Reaction: The Wittig reaction provides a reliable method for converting the aldehyde into an alkene. organic-chemistry.orgwikipedia.orglibretexts.org This reaction utilizes a phosphorus ylide, also known as a Wittig reagent, which is typically prepared from a phosphonium (B103445) salt and a base. wikipedia.orgudel.edumasterorganicchemistry.com The reaction proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then collapses to yield the alkene and a stable phosphine (B1218219) oxide. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com The stereochemical outcome of the Wittig reaction, yielding either the (E) or (Z)-alkene, is dependent on the nature of the ylide. organic-chemistry.org

Other Aldehyde Transformations: Beyond these, the aldehyde moiety can undergo a variety of other transformations:

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid.

Reductive Amination: Reaction with an amine in the presence of a reducing agent can furnish an amino group.

Transformations Involving the Chloro Substituent (e.g., Cross-Coupling Reactions)

The chloro group on the pyridine ring is a key handle for introducing molecular diversity, primarily through metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction is widely used to form carbon-carbon bonds by coupling the chloropyridine with an organoboron compound, such as a boronic acid or ester. researchgate.netlibretexts.orgorganic-chemistry.org The catalytic cycle generally involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to give the coupled product and regenerate the catalyst. libretexts.org The choice of palladium source, ligand, and reaction conditions can be optimized for specific substrates. For instance, palladium acetate (B1210297) in the absence of a ligand has been used for the Suzuki reaction of 2,3,5-trichloropyridine (B95902) with arylboronic acids in an aqueous phase. researchgate.net

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the 2-chloropyridine (B119429) and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org Copper-free versions of the Sonogashira coupling have also been developed. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds by reacting the chloropyridine with an amine. thieme-connect.comresearchgate.netwikipedia.org The reaction has seen significant development, with various generations of catalyst systems allowing for a broad scope of coupling partners under mild conditions. wikipedia.orgorganic-chemistry.org Highly regioselective amination at the C-2 position of 2,4-dichloropyridines has been achieved using this methodology. thieme-connect.comresearchgate.net

Nucleophilic Aromatic Substitution (SNAr): The chloro substituent can also be displaced by nucleophiles through a nucleophilic aromatic substitution mechanism. thieme-connect.comyoutube.comlookchem.com This reaction is particularly effective with electron-deficient 2-halopyridines. thieme-connect.com The reaction proceeds via an addition-elimination pathway, often involving a Meisenheimer complex intermediate. researchgate.netnih.gov

Modifications of the Hydroxyl Group

The 4-hydroxyl group exhibits tautomerism, existing in equilibrium with its 4-pyridone form. chemtube3d.com This tautomerism influences its reactivity.

O-Alkylation and O-Acylation: The hydroxyl group can be alkylated or acylated to form ethers and esters, respectively. chemicalforums.com For instance, esterification can be achieved by reacting with a carboxylic acid chloride. chemicalforums.com Deprotonation with a base can enhance the nucleophilicity of the oxygen. chemicalforums.com

Silylation: The hydroxyl group can be protected by converting it into a silyl (B83357) ether.

Synthesis of Complex Heterocyclic and Polycyclic Systems Incorporating 2-Chloro-4-hydroxynicotinaldehyde Scaffolds

The trifunctional nature of 2-Chloro-4-hydroxynicotinaldehyde makes it an excellent starting material for the construction of fused heterocyclic systems.

Synthesis of Thienopyridines: This class of compounds, known for their biological activity, can be synthesized from precursors derived from 2-Chloro-4-hydroxynicotinaldehyde. researchgate.netnih.govnih.gov One common method involves the reaction of a 2-chloro-3-cyanopyridine (B134404) derivative with a thioglycolic acid derivative, leading to nucleophilic substitution followed by thiophene (B33073) ring closure. researchgate.net

Synthesis of Fused Pyrazolopyridines and Other Heterocycles: The reactive sites on the 2-Chloro-4-hydroxynicotinaldehyde scaffold can be strategically utilized to build other fused ring systems, such as pyrazolopyridines, which are also important pharmacophores. nih.gov

Applications as a Versatile Synthetic Building Block in Multistep Organic Syntheses

Due to the array of possible transformations, 2-Chloro-4-hydroxynicotinaldehyde and its derivatives are valuable intermediates in the synthesis of complex organic molecules.

Pharmaceutical and Agrochemical Synthesis: The pyridine scaffold is a common motif in many biologically active compounds. For example, derivatives of 2,4-bis-anilinopyridines have been developed as potent kinase inhibitors. thieme-connect.com The ability to selectively functionalize the different positions of the pyridine ring is crucial for structure-activity relationship (SAR) studies in drug discovery. thieme-connect.comnih.govresearchgate.net

Materials Science: The extended π-systems that can be generated through cross-coupling reactions make these compounds interesting for applications in materials science, such as in the development of organic electronics.

Interactive Data Table: Reactions of 2-Chloro-4-hydroxynicotinaldehyde

| Reaction Type | Functional Group | Reagents and Conditions | Product Type |

| Knoevenagel Condensation | Aldehyde | Active methylene compound, weak base | α,β-Unsaturated compound |

| Wittig Reaction | Aldehyde | Phosphorus ylide | Alkene |

| Suzuki-Miyaura Coupling | Chloro | Boronic acid/ester, Pd catalyst, base | Biaryl |

| Sonogashira Coupling | Chloro | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base | Arylalkyne |

| Buchwald-Hartwig Amination | Chloro | Amine, Pd catalyst, base | Arylamine |

| Nucleophilic Aromatic Substitution | Chloro | Nucleophile | Substituted pyridine |

| O-Alkylation | Hydroxyl | Alkyl halide, base | Ether |

| O-Acylation | Hydroxyl | Acyl chloride/anhydride, base | Ester |

Advanced Spectroscopic and Diffraction Based Structural Elucidation of 2 Chloro 4 Hydroxynicotinaldehyde

Principles and Methodologies of X-ray Crystallography for 2-Chloro-4-hydroxynicotinaldehyde Structure Determination

X-ray crystallography stands as the gold standard for determining the three-dimensional arrangement of atoms within a crystalline solid. libretexts.org This technique relies on the diffraction of X-rays by the electron clouds of the atoms in a crystal lattice. libretexts.org The resulting diffraction pattern is unique to the crystal structure and provides detailed information about bond lengths, bond angles, and intermolecular interactions. creativebiomart.netnih.gov

The process commences with the growth of a high-quality single crystal of 2-Chloro-4-hydroxynicotinaldehyde, a step that is often the most challenging. creativebiomart.net This is typically achieved by slow crystallization from a supersaturated solution. libretexts.org Once a suitable crystal is obtained, it is mounted on a goniometer and cooled, often in a stream of liquid nitrogen, to minimize thermal vibrations and protect it from radiation damage. libretexts.orgnih.gov The crystal is then irradiated with a monochromatic X-ray beam. creativebiomart.net

As the crystal is rotated, a series of diffraction patterns are collected on a detector. nih.gov The intensities and positions of the diffracted spots are recorded. Mathematical analysis, specifically a Fourier transform of the diffraction data, is then used to generate an electron density map of the repeating unit cell of the crystal. youtube.com From this map, the positions of the individual atoms can be determined, and a detailed molecular model of 2-Chloro-4-hydroxynicotinaldehyde can be built and refined. youtube.com The quality of the final structure is assessed by parameters such as the R-factor, which indicates the agreement between the observed diffraction data and the calculated data from the model. A low R-factor signifies a well-refined structure.

The crystal structure would reveal the planarity of the pyridine (B92270) ring and the relative orientations of the chloro, hydroxyl, and aldehyde substituents. Of particular interest would be the investigation of intermolecular hydrogen bonding, especially involving the hydroxyl group and the pyridine nitrogen or the carbonyl oxygen of an adjacent molecule, which can significantly influence the crystal packing. nih.gov

Table 1: Representative Crystallographic Data for a Small Organic Molecule like 2-Chloro-4-hydroxynicotinaldehyde

| Parameter | Hypothetical Value |

| Empirical Formula | C₆H₄ClNO₂ |

| Formula Weight | 157.55 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.828 |

| b (Å) | 12.733 |

| c (Å) | 15.917 |

| β (°) | 94.54 |

| Volume (ų) | 772.3 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.357 |

| Absorption Coefficient (mm⁻¹) | 0.45 |

| R-factor | 0.045 |

Note: This data is representative and not experimentally determined for 2-Chloro-4-hydroxynicotinaldehyde.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. msu.edu It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, such as ¹H and ¹³C. digitaloceanspaces.comlibretexts.org

For 2-Chloro-4-hydroxynicotinaldehyde, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed for a complete structural assignment.

¹H NMR: The ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring protons. The aromatic region would show signals for the two protons on the pyridine ring. Their chemical shifts would be influenced by the electron-withdrawing effects of the chlorine and aldehyde groups and the electron-donating effect of the hydroxyl group. The coupling constant between these two protons would confirm their ortho, meta, or para relationship. The aldehyde proton would appear as a distinct singlet at a downfield chemical shift (typically 9-10 ppm). The hydroxyl proton signal may be broad and its chemical shift can be concentration and solvent dependent.

¹³C NMR: The ¹³C NMR spectrum would show six distinct signals, corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the aldehyde group would be the most downfield signal (typically 190-200 ppm). The chemical shifts of the pyridine ring carbons would be influenced by the attached substituents.

Advanced 2D NMR Techniques: To unambiguously assign all proton and carbon signals and to confirm the connectivity, advanced 2D NMR experiments are utilized. ipb.pt

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the two protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached, allowing for the definitive assignment of the protonated carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, which can be useful in determining the preferred conformation of the aldehyde group relative to the pyridine ring.

Dynamic NMR studies could also be employed to investigate processes such as the rotation of the aldehyde group or potential tautomeric equilibria involving the hydroxyl group.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-Chloro-4-hydroxynicotinaldehyde

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-5 | ~7.8 - 8.2 | ~115 - 120 |

| H-6 | ~8.3 - 8.7 | ~150 - 155 |

| -CHO | ~9.8 - 10.2 | ~190 - 195 |

| -OH | Variable (e.g., 5.0 - 10.0) | - |

| C-2 | - | ~155 - 160 |

| C-3 | - | ~120 - 125 |

| C-4 | - | ~160 - 165 |

Note: These are predicted values based on known substituent effects on pyridine rings and may vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis for 2-Chloro-4-hydroxynicotinaldehyde

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides the exact mass of a molecule with high precision, allowing for the determination of its elemental formula. nih.govnih.gov For 2-Chloro-4-hydroxynicotinaldehyde (C₆H₄ClNO₂), HRMS would confirm the molecular formula by measuring its mass to within a few parts per million of the calculated value (157.0009). sigmaaldrich.comosti.gov

In addition to determining the molecular formula, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways of the molecule. nih.gov In an MS/MS experiment, the molecular ion is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragments provides valuable structural information.

A plausible fragmentation pathway for 2-Chloro-4-hydroxynicotinaldehyde would likely involve initial cleavages of the substituents from the pyridine ring. Common fragmentation patterns for aromatic aldehydes include the loss of the formyl radical (-CHO) or carbon monoxide (CO). The presence of the chlorine and hydroxyl groups would also lead to characteristic fragmentation patterns. For instance, the loss of a chlorine radical or HCl could be observed. The pyridine ring itself is relatively stable and would likely remain intact in many of the fragment ions.

Proposed Fragmentation Pathway:

[M-H]⁻: Loss of a proton from the hydroxyl group.

[M-CO]⁺˙: Loss of carbon monoxide from the aldehyde group.

[M-Cl]⁺: Loss of a chlorine radical.

[M-CHO]⁺: Loss of the formyl radical.

By analyzing the masses of the fragment ions with high resolution, the elemental composition of each fragment can be determined, providing strong evidence for the proposed fragmentation pathway and confirming the structure of the parent molecule. nih.govresearchgate.net

Table 3: Predicted High-Resolution Mass Spectrometry Fragments for 2-Chloro-4-hydroxynicotinaldehyde

| Fragment Ion | Proposed Structure | Calculated Exact Mass (m/z) |

| [C₆H₄ClNO₂]⁺˙ | Molecular Ion | 157.0009 |

| [C₅H₄ClNO]⁺˙ | [M - CO]⁺˙ | 129.0059 |

| [C₆H₄NO₂]⁺ | [M - Cl]⁺ | 122.0242 |

| [C₅H₄ClNO]⁺ | [M - H - CO]⁺ | 128.0009 |

| [C₅H₄N]⁺˙ | Pyridine ring fragment | 78.0344 |

Note: The observed fragments and their relative intensities can vary depending on the ionization method and collision energy.

Infrared and Raman Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a rapid and non-destructive method for identifying the functional groups present in a molecule. pressbooks.pubcompoundchem.com These techniques are based on the principle that molecules absorb radiation at specific frequencies that correspond to their natural vibrational modes. pressbooks.pub

Infrared (IR) Spectroscopy: The IR spectrum of 2-Chloro-4-hydroxynicotinaldehyde would exhibit characteristic absorption bands for its functional groups. researchgate.net

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the hydroxyl group, with the broadening resulting from hydrogen bonding.

C-H Stretch (aromatic): Sharp peaks just above 3000 cm⁻¹ would correspond to the C-H bonds of the pyridine ring.

C=O Stretch (aldehyde): A strong, sharp absorption band in the range of 1680-1710 cm⁻¹ is a clear indicator of the carbonyl group of the aldehyde. Its exact position can provide clues about conjugation and hydrogen bonding.

C=C and C=N Stretches (aromatic ring): A series of bands in the 1400-1600 cm⁻¹ region would be characteristic of the pyridine ring vibrations.

C-Cl Stretch: A band in the lower frequency region, typically between 600 and 800 cm⁻¹, would be assigned to the C-Cl stretching vibration. docbrown.info

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov While strong IR bands are associated with vibrations that cause a change in the dipole moment, strong Raman bands arise from vibrations that cause a change in the polarizability of the molecule. For 2-Chloro-4-hydroxynicotinaldehyde, the symmetric vibrations of the pyridine ring are often more prominent in the Raman spectrum. The C-Cl stretch may also give a strong Raman signal.

Conformational analysis can also be aided by vibrational spectroscopy. For example, the position and shape of the C=O stretching band can be sensitive to the conformation of the aldehyde group relative to the pyridine ring. Computational studies, such as Density Functional Theory (DFT) calculations, are often used in conjunction with experimental vibrational spectra to assign the observed bands to specific vibrational modes and to investigate conformational isomers. nih.govnih.govmdpi.com

Table 4: Characteristic Vibrational Frequencies for 2-Chloro-4-hydroxynicotinaldehyde

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| O-H Stretch | 3200 - 3600 (broad) | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aldehyde C=O Stretch | 1680 - 1710 (strong, sharp) | IR |

| Aromatic C=C/C=N Stretch | 1400 - 1600 | IR, Raman |

| O-H Bend | 1300 - 1450 | IR |

| C-Cl Stretch | 600 - 800 | IR, Raman |

| Ring Bending Modes | < 1000 | IR, Raman |

Future Research Directions and Emerging Applications

Development of Next-Generation Catalytic Systems Utilizing 2-Chloro-4-hydroxynicotinaldehyde as a Smart Reagent

The term "smart reagent" implies a molecule that can participate in a reaction in a controlled and specific manner, often triggered by specific stimuli or reaction conditions. The multifunctional nature of 2-chloro-4-hydroxynicotinaldehyde makes it an intriguing candidate for the development of advanced catalytic systems. The aldehyde and hydroxyl groups can act as coordination sites for metal centers, while the chloro-substituted pyridine (B92270) ring can be electronically tuned to influence the catalytic activity.

Future research in this area could focus on the design and synthesis of novel ligands derived from 2-chloro-4-hydroxynicotinaldehyde. These ligands could be employed in a variety of catalytic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The ability of the hydroxypyridine moiety to exist in tautomeric forms could be exploited to create catalysts with switchable activity. For instance, changes in pH or solvent polarity could alter the tautomeric equilibrium, thereby modulating the catalytic performance.

The development of bifunctional catalysts, where both the metal center and the ligand actively participate in the reaction mechanism, is a particularly promising avenue. The hydroxyl group of 2-chloro-4-hydroxynicotinaldehyde, for example, could act as a proton shuttle or a hydrogen bond donor to activate substrates, working in concert with a coordinated metal center.

Table 1: Potential Catalytic Applications of 2-Chloro-4-hydroxynicotinaldehyde Derivatives

| Catalytic Reaction | Potential Role of 2-Chloro-4-hydroxynicotinaldehyde Derivative | Metal Center |

| Cross-Coupling Reactions | Ligand to stabilize and activate the metal catalyst | Palladium, Nickel, Copper |

| Hydrogenation | Chiral ligand for asymmetric hydrogenation | Rhodium, Ruthenium, Iridium |

| Oxidation | Ligand for metal-catalyzed oxidation of alcohols or alkenes | Iron, Manganese, Copper |

| Polymerization | Co-catalyst or ligand in polymerization reactions | Titanium, Zirconium |

Exploration of 2-Chloro-4-hydroxynicotinaldehyde in Materials Science and Supramolecular Chemistry

The field of materials science is constantly seeking new molecular components to construct functional materials with tailored properties. The ability of 2-chloro-4-hydroxynicotinaldehyde to participate in hydrogen bonding and coordinate with metal ions makes it a promising candidate for the construction of supramolecular assemblies and coordination polymers, including metal-organic frameworks (MOFs). nih.govnih.govrsc.org

The hydroxyl and aldehyde groups can form strong hydrogen bonds, leading to the self-assembly of molecules into well-defined one-, two-, or three-dimensional structures. researchgate.net The presence of the chlorine atom can introduce halogen bonding as an additional non-covalent interaction to direct the assembly process. By modifying the substituents on the pyridine ring, it is possible to fine-tune the resulting supramolecular architecture and its properties.

In the context of MOFs, 2-chloro-4-hydroxynicotinaldehyde could be utilized as a linker or a functionalized building block. nih.govnih.govrsc.org The pyridine nitrogen and the hydroxyl group can coordinate to metal ions, forming porous frameworks with potential applications in gas storage, separation, and catalysis. The aldehyde group within the pores could be post-synthetically modified to introduce new functionalities, further expanding the application scope of the resulting MOFs.

Table 2: Potential Applications of 2-Chloro-4-hydroxynicotinaldehyde in Materials Science

| Material Type | Role of 2-Chloro-4-hydroxynicotinaldehyde | Potential Applications |

| Supramolecular Gels | Gelator molecule through hydrogen bonding | Drug delivery, tissue engineering |

| Liquid Crystals | Mesogen due to its rigid core and potential for intermolecular interactions | Display technologies, sensors |

| Metal-Organic Frameworks (MOFs) | Organic linker or functional building block | Gas storage, catalysis, sensing nih.govnih.govrsc.org |

| Coordination Polymers | Ligand for the formation of 1D, 2D, or 3D coordination networks | Luminescent materials, magnetic materials |

Integration of 2-Chloro-4-hydroxynicotinaldehyde Chemistry with Flow Chemistry and Automation for High-Throughput Synthesis

The principles of flow chemistry and automated synthesis are revolutionizing the way chemical synthesis is performed, enabling faster, safer, and more efficient production of molecules. chemrxiv.orgbeilstein-journals.org The integration of 2-chloro-4-hydroxynicotinaldehyde chemistry into these platforms holds significant promise for the rapid synthesis of libraries of novel compounds for drug discovery and materials science.

Flow chemistry, which involves performing reactions in continuous-flow reactors, offers several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the ability to readily scale up reactions. beilstein-journals.orgtechnologynetworks.com The synthesis of substituted pyridines has been successfully demonstrated in flow reactors, and similar strategies could be applied to reactions involving 2-chloro-4-hydroxynicotinaldehyde. beilstein-journals.org For instance, multi-step sequences to modify the aldehyde or displace the chlorine atom could be telescoped into a single continuous process, minimizing manual handling and purification steps.

Automated synthesis platforms, often coupled with high-throughput screening, can accelerate the discovery of new molecules with desired properties. chemrxiv.org By incorporating 2-chloro-4-hydroxynicotinaldehyde as a key building block in an automated workflow, it would be possible to rapidly generate a diverse range of derivatives. These libraries could then be screened for biological activity or material properties, significantly speeding up the research and development process.

Table 3: Advantages of Integrating 2-Chloro-4-hydroxynicotinaldehyde Chemistry with Modern Synthesis Technologies

| Technology | Key Advantages for 2-Chloro-4-hydroxynicotinaldehyde Chemistry |

| Flow Chemistry | Enhanced reaction control, improved safety for exothermic or hazardous reactions, facile scalability, potential for telescoped multi-step synthesis. beilstein-journals.org |

| Automated Synthesis | Rapid generation of compound libraries, high-throughput screening, reduced manual labor, improved reproducibility. chemrxiv.orgbeilstein-journals.org |

| Microwave-Assisted Synthesis | Accelerated reaction rates, improved yields, potential for novel reaction pathways. beilstein-journals.org |

Q & A

Q. Example Workflow :

Optimize geometry using B3LYP.

Calculate Fukui indices for reactivity analysis.

Compare theoretical vs. experimental IR/NMR spectra .

What strategies resolve contradictions in reported reaction outcomes (e.g., varying yields)?

Methodological Answer:

- Variable Screening : Use Design of Experiments (DoE) to test parameters (temperature, solvent, catalyst).

- Mechanistic Probes : Isotopic labeling (e.g., D₂O for hydroxyl exchange studies) clarifies pathways .

- Side Reaction Analysis : Employ LC-MS to detect byproducts (e.g., dimerization or oxidation artifacts) .

Case Study : Discrepancies in oxidation yields may stem from trace metal impurities; pre-treat solvents with Chelex resin .

How can 2-Chloro-4-hydroxynicotinaldehyde be derivatized for applications in medicinal chemistry?

Methodological Answer:

- Schiff Base Formation : React with amines to form imines for metal coordination studies .

- Reductive Amination : Convert aldehyde to amine derivatives using NaBH₃CN .

- Click Chemistry : Use Huisgen cycloaddition with azides to generate triazole-linked probes .

| Derivatization | Reagents | Application |

|---|---|---|

| Schiff base | Aniline, hydrazines | Catalyst design |

| Reductive amination | NaBH₃CN, NH₃ | Bioactive scaffolds |

| Click chemistry | Cu(I), azides | Bioconjugation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。